2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride
Overview
Description
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is an unnatural α-amino acid with unique conformational features . It represents the core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products with a wide range of pharmacological applications .
Synthesis Analysis
Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP) have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . The second strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) .Molecular Structure Analysis
The empirical formula of this compound is C10H11NO2 . Its molecular weight is 177.20 .Chemical Reactions Analysis
The synthesis of this compound involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Physical And Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is OC(=O)C1Cc2ccccc2CN1 .Scientific Research Applications
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of monoamine oxidase inhibitors on the metabolism of serotonin and dopamine. It has also been used to study the effects of serotonin reuptake inhibitors on the metabolism of serotonin. In addition, this compound has been used to study the effects of catechol-O-methyltransferase inhibitors on the metabolism of dopamine and norepinephrine.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
It is known that tetrahydroisoquinolines can undergo reactions involving isomerization of iminium intermediate .
Biochemical Pathways
Tetrahydroisoquinolines are known to be involved in various biological activities and can act as precursors for various alkaloids .
Advantages and Limitations for Lab Experiments
The use of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It also has a relatively long shelf life. However, there are some limitations to its use. It is not approved for use in humans, and there is a risk of toxicity if it is used in high doses.
Future Directions
There are a number of potential future directions for research on 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride. These include further study of its mechanism of action and biochemical and physiological effects. It may also be useful to study its potential therapeutic applications, including its use in the treatment of depression and anxiety. In addition, further research could be done to explore its potential use in the treatment of other neurological disorders. Finally, it may be useful to study its potential use as an adjuvant to other medications.
Biochemical Analysis
Biochemical Properties
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as protein-tyrosine phosphatase 1B (PTP-1B) and peroxisome proliferator-activated receptors (PPARγ and PPARα) . These interactions are crucial as they can influence various metabolic pathways and cellular processes. The compound acts as an inhibitor for PTP-1B, which is involved in the regulation of insulin signaling and glucose homeostasis . Additionally, its interaction with PPARs suggests a role in lipid metabolism and energy homeostasis .
Cellular Effects
This compound has been observed to affect various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in insulin signaling and lipid metabolism . The compound can modulate gene expression by acting on transcription factors such as PPARs, leading to changes in the expression of genes involved in glucose and lipid metabolism . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of PTP-1B, inhibiting its activity and thereby enhancing insulin signaling . This inhibition leads to increased glucose uptake and improved insulin sensitivity. Additionally, the compound activates PPARγ and PPARα, which are nuclear receptors that regulate gene expression related to lipid metabolism . These interactions result in the modulation of metabolic pathways and improved energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its inhibitory effects on PTP-1B and its activation of PPARs, suggesting sustained efficacy in modulating metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose homeostasis without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism . The compound interacts with enzymes such as PTP-1B and PPARs, influencing the activity of these pathways . By inhibiting PTP-1B, the compound enhances insulin signaling, leading to improved glucose uptake and utilization . Additionally, its activation of PPARs modulates lipid metabolism, promoting lipid oxidation and reducing lipid accumulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to interact with albumin, which facilitates its transport in the bloodstream . Additionally, it can be taken up by cells through specific transporters, allowing it to exert its effects within target tissues . The distribution of the compound within tissues is influenced by its binding affinity to these transporters and proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as PTP-1B and PPARs . This localization allows it to effectively modulate metabolic pathways and cellular processes . Additionally, the compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments .
Properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15;/h3-6,11H,2,7-8H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVXIEHCYMHMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2CC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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